molecular formula C13H19Cl2N3 B6176076 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride CAS No. 2551119-31-2

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride

Cat. No. B6176076
CAS RN: 2551119-31-2
M. Wt: 288.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride (2-BPA) is a synthetic compound derived from piperazine and acetonitrile. It has been studied as a potential pharmaceutical agent, due to its ability to interact with certain receptors in the body.

Scientific Research Applications

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride has been studied as a potential pharmaceutical agent due to its ability to interact with certain receptors in the body. In particular, it has been studied for its potential to bind to G-protein coupled receptors (GPCRs), which are involved in a variety of physiological processes. Additionally, it has been studied for its ability to block the action of adenosine, a neurotransmitter involved in sleep and wake cycles.

Mechanism of Action

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride binds to GPCRs, which are involved in a variety of physiological processes. It is thought to act as an agonist, which means that it binds to the receptor and activates it. This activation leads to a cascade of events, which can affect a variety of physiological processes. Additionally, it has been shown to block the action of adenosine, which is involved in sleep and wake cycles.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect a variety of physiological processes. It has been shown to affect the release of hormones, such as cortisol, and to affect the activity of enzymes involved in the metabolism of drugs. Additionally, it has been studied for its potential to affect the activity of neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride is advantageous for laboratory experiments due to its relatively low cost and availability. It is also relatively easy to synthesize, and the reaction is not too sensitive to changes in temperature or pH. However, it is important to note that it has a short half-life and is rapidly metabolized in the body, making it difficult to study its effects in vivo.

Future Directions

The potential applications of 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride are still being explored. Some potential future directions include studying its effects on neuronal plasticity, as well as its potential to interact with other GPCRs. Additionally, its potential to affect the metabolism of drugs could be further studied. Finally, its potential to affect the activity of neurotransmitters could be explored, as this could have implications for the treatment of neurological disorders.

Synthesis Methods

2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride is synthesized by the reaction of acetonitrile and 1-benzylpiperazine in the presence of an acid catalyst. The reaction is carried out at room temperature and yields a white solid. The product is then recrystallized and washed with water to obtain a pure product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride involves the reaction of 1-benzylpiperazine with acetonitrile in the presence of a dehydrating agent, followed by purification and salt formation with hydrochloric acid.", "Starting Materials": [ "1-benzylpiperazine", "acetonitrile", "dehydrating agent", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-benzylpiperazine in acetonitrile.", "2. Add a dehydrating agent, such as phosphorus pentoxide or thionyl chloride, to the reaction mixture.", "3. Heat the reaction mixture under reflux for several hours.", "4. Cool the reaction mixture and filter off any solid impurities.", "5. Concentrate the filtrate under reduced pressure to obtain the crude product.", "6. Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.", "7. Dissolve the purified product in hydrochloric acid.", "8. Add a stoichiometric amount of hydrochloric acid to the reaction mixture to form the dihydrochloride salt.", "9. Filter off the solid product and wash with a suitable solvent, such as diethyl ether or acetone.", "10. Dry the product under vacuum to obtain 2-(1-benzylpiperazin-2-yl)acetonitrile dihydrochloride." ] }

CAS RN

2551119-31-2

Molecular Formula

C13H19Cl2N3

Molecular Weight

288.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.